molecular formula C8H7BrN2O B15310741 3-Bromo-5-methoxyimidazo[1,5-a]pyridine

3-Bromo-5-methoxyimidazo[1,5-a]pyridine

Cat. No.: B15310741
M. Wt: 227.06 g/mol
InChI Key: HBRSRJTZBFXGNU-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that features a bromine atom and a methoxy group attached to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxyimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives and methoxy-substituted imidazole intermediates. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxyimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-methoxyimidazo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxyimidazo[1,2-a]pyridine
  • 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Uniqueness

3-Bromo-5-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the position of the bromine and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications compared to its analogs .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-5-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-2-3-6-5-10-8(9)11(6)7/h2-5H,1H3

InChI Key

HBRSRJTZBFXGNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(N21)Br

Origin of Product

United States

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